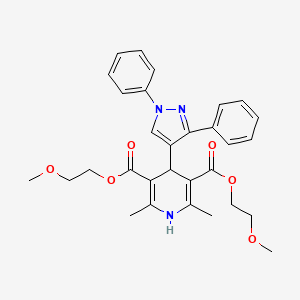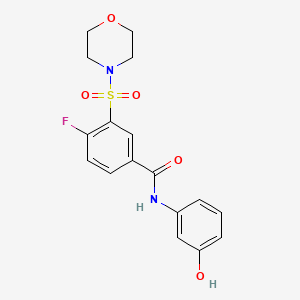![molecular formula C14H18N4O2 B5133417 1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5133417.png)
1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as MPD, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. MPD is a potent agonist of the sigma-1 receptor, a protein that is involved in a wide range of cellular processes, including neurotransmitter release, calcium signaling, and protein folding.
Wirkmechanismus
1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione exerts its effects by binding to the sigma-1 receptor, a protein that is located on the endoplasmic reticulum of cells. Once bound, 1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione modulates the activity of the receptor, leading to downstream effects on a variety of cellular processes, including calcium signaling, neurotransmitter release, and protein folding.
Biochemical and Physiological Effects
Studies have shown that 1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione can modulate the activity of a variety of neurotransmitter systems, including dopamine, serotonin, and glutamate. In addition, 1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione in laboratory experiments is its high potency and specificity for the sigma-1 receptor. However, one limitation is that 1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione can be difficult to synthesize and may be expensive to obtain.
Zukünftige Richtungen
There are several potential future directions for research on 1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione. One area of interest is the development of more potent and selective sigma-1 receptor agonists for use in the treatment of neurological disorders. In addition, further studies are needed to elucidate the precise mechanisms by which 1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione exerts its neuroprotective effects. Finally, studies are needed to determine the safety and efficacy of 1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione in human clinical trials.
Synthesemethoden
The synthesis of 1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the reaction of 2-pyridinylpiperazine with 1,3-cyclohexanedione in the presence of a catalyst such as acetic acid. The resulting product is then treated with methyl iodide to yield the final compound.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in the treatment of a variety of neurological disorders, including depression, anxiety, and schizophrenia. In addition, 1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-methyl-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-16-13(19)10-11(14(16)20)17-6-8-18(9-7-17)12-4-2-3-5-15-12/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEQRJUFWYCQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5133334.png)
![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5133349.png)

![(2-chloro-4-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5133367.png)


![2,2'-(1,2-phenylenediimino)bis[6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]](/img/structure/B5133394.png)
![2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide](/img/structure/B5133396.png)
![N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5133408.png)
![4-chloro-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5133412.png)
![5-(2-fluorobenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5133429.png)

![2-[({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(ethyl)amino]ethanol](/img/structure/B5133444.png)
